1-Ethyl-2-iodo-3-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethyl-2-iodo-3-methylbenzene, while not directly addressed in the available literature, can be inferred from methodologies applied to similar compounds. For instance, compounds like ethylbenzene and various diethylbenzenes have been synthesized through various chemical reactions, involving catalytic processes and reactions with iodobenzenes in certain conditions (Yufit, 2013), (Beckmann et al., 1991). These methodologies might offer insight into potential synthetic pathways for 1-Ethyl-2-iodo-3-methylbenzene by substituting or modifying certain functional groups through halogenation with iodine.
Molecular Structure Analysis
The molecular structure of ethylbenzene derivatives, including compounds structurally related to 1-Ethyl-2-iodo-3-methylbenzene, has been studied, revealing insights into their conformation and behavior in different states. Studies have shown that these molecules exhibit specific orientations and interactions at the molecular level, with methyl and ethyl groups influencing the overall molecular conformation and stability (Yufit, 2013), (Beckmann et al., 1991).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to 1-Ethyl-2-iodo-3-methylbenzene, such as iodobenzene-catalyzed reactions, offer insights into the reactive characteristics of halogenated aromatic compounds. These reactions include C-H amination, alpha-oxidation of ketones, and carbonylative coupling, which highlight the reactivity of the aromatic ring and the influence of substituents like iodine and ethyl groups on these processes (Ochiai et al., 2005), (Kiji et al., 1998).
Physical Properties Analysis
While specific data on 1-Ethyl-2-iodo-3-methylbenzene is scarce, related compounds have been studied for their physical properties, such as melting points, solubility, and spectroscopic characteristics. These studies provide a basis for understanding the physical behavior of halogenated aromatic compounds and can be extrapolated to predict the properties of 1-Ethyl-2-iodo-3-methylbenzene (Yufit, 2013), (Beckmann et al., 1991).
Chemical Properties Analysis
The chemical properties of 1-Ethyl-2-iodo-3-methylbenzene can be inferred from studies on similar aromatic compounds, highlighting aspects like reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The presence of an iodine substituent significantly affects the compound's reactivity, making it a potential candidate for further functionalization and participation in cross-coupling reactions (Ochiai et al., 2005), (Kiji et al., 1998).
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes : This study involves the experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-iodo-2-methylbenzene and 1-iodo-3-methylbenzene. Gas-phase enthalpies of formation were calculated using quantum-chemical methods, and group-additivity procedures were developed for estimating enthalpies of these compounds (Verevkin et al., 2015).
Solid State Proton Spin Relaxation in Ethylbenzenes : This research investigated the dynamics of ethyl groups and their constituent methyl groups in various ethylbenzenes, using the solid state proton spin relaxation technique. It was found that only the methyl groups are reorienting in the solid state, with the barrier for this reorientation being consistent with that of the isolated molecule (Beckmann et al., 1991).
Supramolecular Scaffolding with 1,3,5-Triethylbenzene : This study analyzed the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds in organizing molecular-recognition elements for supramolecular hosts. The steric gearing effect of the 1,3,5-triethylbenzene template was found to direct binding elements towards the same face of the central ring, thereby increasing binding affinity (Wang & Hof, 2012).
Aminocarbonylation Reactions with Iodoarenes : Research on the aminocarbonylation of iodobenzene with amino acid esters using palladium catalysis has been conducted. This process resulted in the isolation of 2-oxo-carboxamide type derivatives and carboxamides of expected structure, demonstrating the potential of iodobenzene in catalytic aminocarbonylation (Müller et al., 2005).
Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation : This study explored the use of ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran as green solvents in palladium-catalyzed aminocarbonylation, using iodobenzene and morpholine. The results showed high conversion and chemoselectivity, expanding the scope of substrates and amine nucleophiles in such reactions (Uzunlu et al., 2023).
properties
IUPAC Name |
1-ethyl-2-iodo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPENCTMKMGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370152 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-iodo-3-methylbenzene | |
CAS RN |
175277-95-9 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.